(3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride
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Overview
Description
(3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride typically involves the reaction of 1-benzylpiperazine with methylating agents under controlled conditions. One common method is the alkylation of 1-benzylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl and dimethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.
Major Products Formed
Oxidation: N-oxides of (3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing benzyl or dimethyl groups.
Scientific Research Applications
(3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A precursor in the synthesis of (3S, 5S)-1-Benzyl-3,5-dimethyl-piperazine hydrochloride.
3,5-Dimethylpiperazine: Another piperazine derivative with similar structural features.
N-Benzylpiperazine: A related compound with different substitution patterns on the piperazine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H21ClN2 |
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Molecular Weight |
240.77 g/mol |
IUPAC Name |
1-benzyl-3,5-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10H2,1-2H3;1H |
InChI Key |
YWVMHMHSFSSEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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